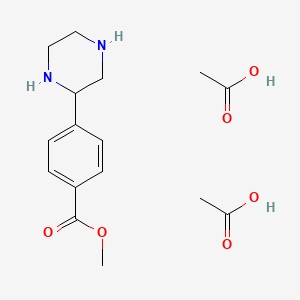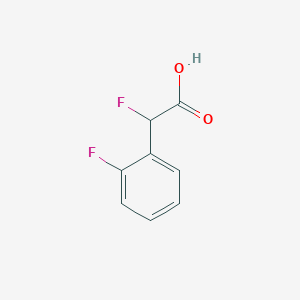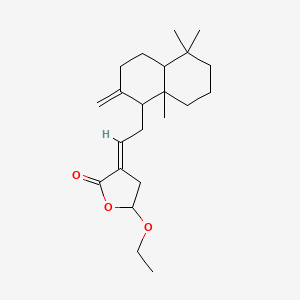
2(1H)-Pyrazinone, 5,6-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrazinone, 5,6-diethyl- is a heterocyclic organic compound that belongs to the pyrazinone family. This compound is characterized by a pyrazinone ring with two ethyl groups attached at the 5th and 6th positions. Pyrazinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-diethyl- typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrazine derivative.
Ethylation: The pyrazine derivative undergoes ethylation at the 5th and 6th positions. This can be achieved using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclization: The ethylated intermediate is then cyclized to form the pyrazinone ring. This step often requires the use of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyrazinone, 5,6-diethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
化学反应分析
Types of Reactions
2(1H)-Pyrazinone, 5,6-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazinones with various functional groups.
科学研究应用
2(1H)-Pyrazinone, 5,6-diethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2(1H)-Pyrazinone, 5,6-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2(1H)-Pyrazinone, 5-ethyl-: Similar structure but with only one ethyl group.
2(1H)-Pyrazinone, 6-ethyl-: Similar structure but with the ethyl group at the 6th position.
2(1H)-Pyrazinone, 5,6-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
2(1H)-Pyrazinone, 5,6-diethyl- is unique due to the presence of two ethyl groups at specific positions on the pyrazinone ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other pyrazinone derivatives.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2,3-diethyl-2H-pyrazin-5-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6-7(4-2)10-8(11)5-9-6/h5-6H,3-4H2,1-2H3 |
InChI 键 |
BCTXRMREZLACIE-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=NC(=O)C=N1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)

![(2S)-6-amino-2-[(1-carboxy-3-phenylpropyl)amino]hexanoic acid](/img/structure/B12328243.png)

![(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
![3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12328256.png)
![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)


![11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one](/img/structure/B12328296.png)
